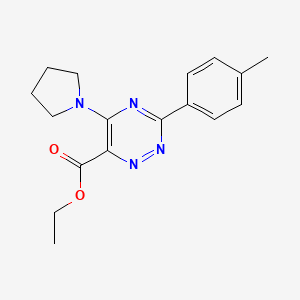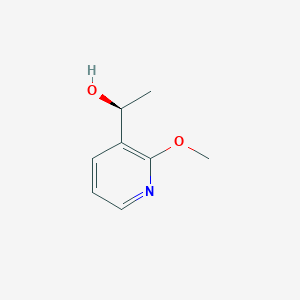![molecular formula C24H25NO4 B2528983 3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-8-ethoxy-2H-chromen-2-one CAS No. 690214-78-9](/img/structure/B2528983.png)
3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-8-ethoxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-8-ethoxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and photophysics
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-8-ethoxy-2H-chromen-2-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: Ethanol or methanol
Catalyst: Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-8-ethoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted chalcones with various functional groups
科学的研究の応用
3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-8-ethoxy-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), sensors, and fluorescent dyes due to its photophysical properties.
作用機序
The mechanism of action of 3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-8-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound exhibits its effects through:
Molecular Targets: Binding to enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: Inhibition of key enzymes, induction of apoptosis in cancer cells, or modulation of inflammatory pathways.
類似化合物との比較
Similar Compounds
- 3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-8-ethoxy-2H-chromen-2-one
- 3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-4-hydroxy-2H-chromen-2-one
- 3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-4-hydroxy-2H-chromen-2-one
Uniqueness
The uniqueness of 3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-8-ethoxy-2H-chromen-2-one lies in its specific structural features, such as the presence of the diethylamino group and the ethoxy group, which contribute to its distinct photophysical and biological properties. These features differentiate it from other similar compounds and make it a valuable compound for various scientific research applications.
特性
IUPAC Name |
3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-8-ethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-4-25(5-2)19-13-10-17(11-14-19)12-15-21(26)20-16-18-8-7-9-22(28-6-3)23(18)29-24(20)27/h7-16H,4-6H2,1-3H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDPECHRVNGMLL-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C(=CC=C3)OCC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C(=CC=C3)OCC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
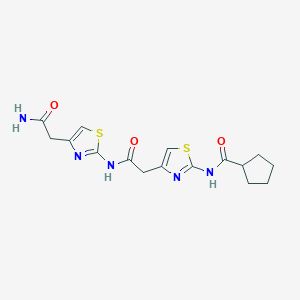
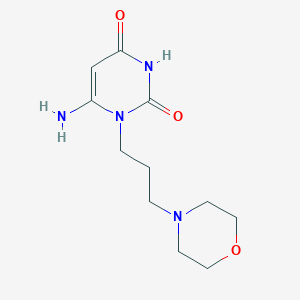
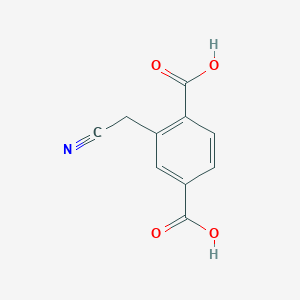
![N-cyano-3-ethyl-N-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}aniline](/img/structure/B2528905.png)
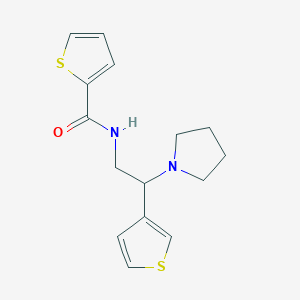
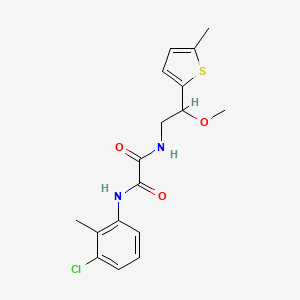
![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2528910.png)
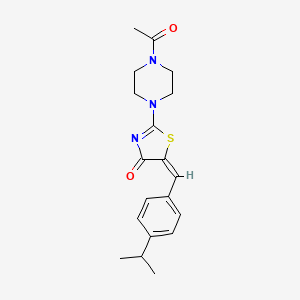
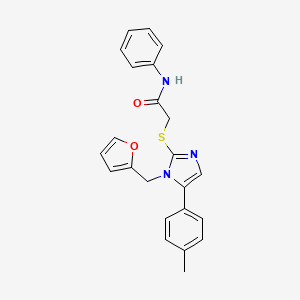
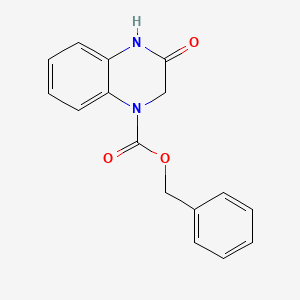
![N-(2-methoxyphenyl)-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide](/img/structure/B2528917.png)
![2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B2528918.png)
